2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride is a specialized organic compound characterized by its unique cyclopropane structure and the presence of a sulfonyl chloride functional group. This compound is significant in various chemical syntheses and biological applications, particularly in pharmaceutical research. The molecular formula for this compound is , and it has a molecular weight of approximately 220.68 g/mol.
This compound can be sourced from chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information on its properties, synthesis, and applications.
2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride belongs to the class of sulfonyl chlorides, which are known for their reactivity and utility in organic synthesis. It is also classified under cyclopropane derivatives due to its cyclopropane ring structure.
The synthesis of 2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride typically involves the cyclopropanation of a suitable precursor followed by the introduction of the sulfonyl chloride group. A common method includes:
The structure of 2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride features a cyclopropane ring bonded to a 4-fluorophenyl group and a sulfonyl chloride moiety.
C1(C(C(C1)S(=O)(=O)Cl)C2=CC=C(C=C2)F)
2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride is capable of undergoing several types of chemical reactions:
These reactions are significant in synthetic organic chemistry, allowing for the construction of complex molecules from simpler precursors.
The mechanism of action for 2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles due to the electrophilic nature of the sulfonyl chloride group.
Chemical properties such as boiling point, density, and refractive index are crucial for practical applications and should be determined experimentally or sourced from reliable databases.
2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride has several applications across various fields:
This compound's unique structure and reactivity make it an essential tool in both academic research and industrial applications.
CAS No.: 2873-38-3
CAS No.:
CAS No.: 637004-63-8
CAS No.:
CAS No.: 261380-41-0
CAS No.: 88048-09-3